molecular formula C22H22I2N2O B14525997 1-Ethyl-2-[2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]quinolin-1-ium diiodide CAS No. 62667-36-1

1-Ethyl-2-[2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]quinolin-1-ium diiodide

Cat. No.: B14525997
CAS No.: 62667-36-1
M. Wt: 584.2 g/mol
InChI Key: GSMSLHIZJCGKDF-UHFFFAOYSA-L
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Description

1-Ethyl-2-[2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]quinolin-1-ium diiodide is a complex organic compound known for its unique structure and properties. This compound features a quinoline and benzoxazole moiety, which are connected through an ethenyl linkage. The presence of two iodine atoms as counterions adds to its distinct characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-2-[2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]quinolin-1-ium diiodide typically involves the condensation of 3-ethyl-1,3-benzoxazolium salts with quinoline derivatives under specific conditions. The reaction is often carried out in the presence of a strong base, such as sodium hydride, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and controlled reaction conditions is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2-[2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]quinolin-1-ium diiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinoline and benzoxazole rings.

    Reduction: Reduced forms of the quinoline and benzoxazole rings.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

1-Ethyl-2-[2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]quinolin-1-ium diiodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for detecting specific ions or molecules.

    Biology: Employed in the study of cellular processes and as a marker in fluorescence microscopy.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in dye-sensitized solar cells.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-[2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]quinolin-1-ium diiodide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with cellular proteins, affecting various signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-2-[(1E,3E,5Z)-5-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)-1,3-pentadien-1-yl]-1,3-benzoxazol-3-ium
  • 3-Ethyl-2-[(1E,3Z)-3-(3-ethyl-5-phenyl-1,3-benzoxazol-2(3H)-ylidene)-1-propenyl]-5-phenyl-1,3-benzoxazol-3-ium

Uniqueness

1-Ethyl-2-[2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]quinolin-1-ium diiodide is unique due to its dual aromatic system and the presence of iodine counterions. This structure imparts distinct electronic and photophysical properties, making it valuable in various applications.

Properties

CAS No.

62667-36-1

Molecular Formula

C22H22I2N2O

Molecular Weight

584.2 g/mol

IUPAC Name

3-ethyl-2-[2-(1-ethylquinolin-1-ium-2-yl)ethenyl]-1,3-benzoxazol-3-ium;diiodide

InChI

InChI=1S/C22H22N2O.2HI/c1-3-23-18(14-13-17-9-5-6-10-19(17)23)15-16-22-24(4-2)20-11-7-8-12-21(20)25-22;;/h5-16H,3-4H2,1-2H3;2*1H/q+2;;/p-2

InChI Key

GSMSLHIZJCGKDF-UHFFFAOYSA-L

Canonical SMILES

CC[N+]1=C(C=CC2=CC=CC=C21)C=CC3=[N+](C4=CC=CC=C4O3)CC.[I-].[I-]

Origin of Product

United States

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